Lipophilicity (LogP) Differentiation: Synergistic Contribution of N1-Benzyl and C2-Trifluoromethyl Groups
1-Benzyl-2-(trifluoromethyl)benzimidazole exhibits a calculated LogP of 4.10, which is substantially higher than both mono-substituted comparators. The parent 2-(trifluoromethyl)benzimidazole (CAS 312-73-2), which lacks the N1-benzyl group, has a LogP of 2.58—a difference of +1.52 log units [1]. 1-Benzylbenzimidazole (CAS 4981-92-4), which lacks the C2-CF₃ group, has a LogP of 3.08—a difference of +1.02 log units [2]. The combined substitution therefore yields a lipophilicity that exceeds the additive contribution of either substituent alone. This LogP value correlates with predicted enhanced passive membrane permeability and altered tissue distribution compared to analogs with fewer or different substituents [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.10 (Chemsrc); LogP = 4.3 (Molbic/IDRBLab) |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzimidazole (CAS 312-73-2): LogP = 2.58; 1-Benzylbenzimidazole (CAS 4981-92-4): LogP = 3.08 |
| Quantified Difference | ΔLogP = +1.52 vs. 2-CF₃-benzimidazole; ΔLogP = +1.02 vs. 1-benzylbenzimidazole |
| Conditions | In silico calculated LogP values from standardized databases (Chemsrc, Molbase, 0elem.com) |
Why This Matters
Higher LogP directly impacts membrane permeability, metabolic stability, and plasma protein binding predictions in drug design—making this compound a preferred choice when increased lipophilicity is required in a benzimidazole scaffold.
- [1] Molbase/Qiye. 2-(Trifluoromethyl)-1H-benzo[d]imidazole Properties. CAS 312-73-2. LogP: 2.5817; PSA: 28.68. Available at: https://qiye.molbase.cn/d16868/376301 (accessed 2025). View Source
- [2] 0elem.com. 1-Benzylbenzimidazole Properties. CAS 4981-92-4. LogP: 3.0846; PSA: 17.82. Available at: https://www.0elem.com/reagent/cas/BK93290634 (accessed 2025). View Source
- [3] Molbic/IDRBLab Compound Information. 1-Benzyl-2-(trifluoromethyl)benzimidazole. Computed LogP: 4.3; Rotatable Bonds: 5; Heavy Atom Count: 31. Available at: https://molbic.idrblab.net (accessed 2025). View Source
